molecular formula C8H20ClN3O2 B13581689 tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride

tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride

Cat. No.: B13581689
M. Wt: 225.72 g/mol
InChI Key: VWSAWKONGJBPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride is a specialized organic compound primarily employed as a building block in pharmaceutical synthesis. Its molecular formula is C₁₁H₁₄N₂·HCl (base: C₉H₁₈N₃O₂), with a molecular weight of 221.30 g/mol (hydrochloride form) and a CAS registry number EN300-754117 . The structure features a tert-butyl carbamate group linked to a propan-2-yl backbone substituted with a hydrazinyl moiety, which is protonated as a hydrochloride salt. This design enhances solubility and stability, making it suitable for drug discovery applications, particularly in conjugates or intermediates requiring hydrazine reactivity .

Properties

Molecular Formula

C8H20ClN3O2

Molecular Weight

225.72 g/mol

IUPAC Name

tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate;hydrochloride

InChI

InChI=1S/C8H19N3O2.ClH/c1-6(5-10-9)11-7(12)13-8(2,3)4;/h6,10H,5,9H2,1-4H3,(H,11,12);1H

InChI Key

VWSAWKONGJBPRH-UHFFFAOYSA-N

Canonical SMILES

CC(CNN)NC(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-hydrazinylpropan-2-yl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Variations

The compound’s structural analogs differ in their amine-containing cores and substituents. Below is a comparative analysis based on molecular features, applications, and physicochemical properties:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS Number) Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
tert-Butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride (EN300-754117) C₁₁H₁₄N₂·HCl 221.30 Hydrazinyl-propan-2-yl, tert-butyl carbamate Hydrazone formation, bioactive conjugates
tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride (CAS: 217806-26-3) C₈H₁₅N₂O₂·HCl 222.68 Azetidine ring, tert-butyl carbamate Rigid amine scaffolds for kinase inhibitors
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4) C₁₁H₁₈N₂O₂ 210.27 Bicyclic amine core, carbamate protection High-affinity receptor ligands
trans-3-Aminocyclopentanol hydrochloride (CAS: 124555-33-5) C₅H₁₂ClNO 153.61 Cyclopentanol backbone, amino group Conformational studies, peptidomimetics
tert-Butyl 3-oxopyrrolidine-1-carboxylate (CAS: 101385-93-7) C₉H₁₅NO₃ 185.22 Pyrrolidine ketone, tert-butyl carbamate Prodrug synthesis, enzyme substrates

Key Structural and Functional Differences

Hydrazinyl vs. Azetidine/Bicyclic Cores :

  • The hydrazinyl group in the target compound enables nucleophilic reactivity , facilitating hydrazone or Schiff base formation . In contrast, azetidine (3-membered ring) and bicyclic amines (e.g., 3-azabicyclo[4.1.0]heptane) provide conformational rigidity , enhancing binding specificity in receptor-ligand interactions .

Salt Forms and Solubility :

  • All listed compounds are hydrochloride salts except tert-butyl 3-oxopyrrolidine-1-carboxylate, which is a neutral carbamate. The hydrochloride form improves aqueous solubility, critical for in vitro assays .

The cyclopentanol derivative (CAS: 124555-33-5) has a lower molecular weight, favoring pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.